molecular formula C14H18ClNO2 B11173377 (5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone

(5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B11173377
M. Wt: 267.75 g/mol
InChI Key: IHOXJTLFHKLNGR-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone is an organic compound with a complex structure that includes a chlorinated methoxyphenyl group and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of (5-chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanol.

    Substitution: Formation of (5-amino-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)(2-chlorophenyl)methanone
  • (5-Chloro-2-methoxyphenyl)(2-fluorophenyl)methanone
  • (5-Chloro-2-methoxyphenyl)(2-bromophenyl)methanone

Uniqueness

(5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone is unique due to the presence of the methylpiperidinyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18ClNO2/c1-10-5-3-4-8-16(10)14(17)12-9-11(15)6-7-13(12)18-2/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

IHOXJTLFHKLNGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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